3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one: is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications. Coumarins are benzopyrone derivatives, and their structure consists of a benzene ring fused to a pyrone ring. The compound this compound is characterized by the presence of three hydroxyl groups at positions 3, 7, and 8, and a methyl group at position 4 on the chromen-2-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one can be achieved through various methods, including:
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Pechmann Condensation: : This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride, zinc chloride, and titanium tetrachloride .
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Knoevenagel Condensation: : This method involves the reaction of 2-hydroxybenzaldehydes with β-dicarbonyl compounds in the presence of a base catalyst. Recyclable ionic liquids such as 1,1,3,3-N,N,N’,N’-tetramethylguanidinium trifluoroacetate can be used as catalysts .
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Baylis-Hillman Reaction: : This method involves the reaction of aldehydes with activated alkenes in the presence of a nucleophilic catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally benign solvents and catalysts, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, typically involving the hydroxyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
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Reduction: : Reduction reactions can target the carbonyl group in the chromen-2-one scaffold. Common reducing agents include sodium borohydride and lithium aluminum hydride .
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Substitution: : The hydroxyl groups can participate in substitution reactions, such as esterification and etherification. Common reagents include acyl chlorides and alkyl halides .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of esters, ethers, and other substituted derivatives.
Scientific Research Applications
3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Comparison with Similar Compounds
3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the additional hydroxyl groups at positions 3 and 8, resulting in different biological activities and chemical reactivity.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Contains an epoxide group, leading to different reactivity and applications.
3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one: Contains bromine atoms, which can enhance its biological activities and chemical reactivity.
The unique combination of hydroxyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8O5 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
3,7,8-trihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-4-5-2-3-6(11)8(13)9(5)15-10(14)7(4)12/h2-3,11-13H,1H3 |
InChI Key |
IYLBLXHWYODXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)O |
Origin of Product |
United States |
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